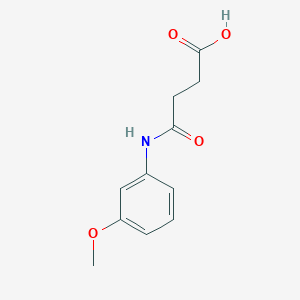

4-(3-Methoxyanilino)-4-oxobutanoic acid

Description

Contextualization of 4-(3-Methoxyanilino)-4-oxobutanoic Acid within the N-Arylsuccinamic Acid Class

This compound is a specific member of the N-arylsuccinamic acid family. Its structure features a succinamic acid core where the nitrogen atom of the amide is substituted with a 3-methoxyphenyl (B12655295) group. The presence and position of the methoxy (B1213986) group on the aromatic ring are key determinants of the compound's physicochemical properties and potential reactivity.

| Component | Description |

| Succinamic Acid Core | A four-carbon dicarboxylic acid monoamide, derived from succinic acid. |

| Aryl Group | A phenyl ring attached to the amide nitrogen. |

| Substituent | A methoxy group (-OCH3) at the meta-position (position 3) of the phenyl ring. |

Historical Perspectives on Succinamic Acid Chemistry and Related Derivatives

The study of succinamic acid and its parent compound, succinic acid, has a long history. Succinic acid was first isolated in 1546 from the distillation of amber. acs.org Its name is derived from the Latin word succinum, meaning amber. britannica.comwikipedia.orgyoutube.com For many years, the primary method for producing succinic acid was through the distillation of amber. wikipedia.org Later, industrial synthesis methods were developed, including the hydrogenation of maleic acid. britannica.comwikipedia.orgyoutube.com

The derivatization of succinic acid to form amides like succinamic acid opened up new avenues for chemical exploration. The reactivity of the carboxylic acid and amide functional groups allows for a wide range of chemical modifications, leading to the synthesis of diverse derivatives with varied properties.

Current Research Landscape and Emerging Trends for Succinamic Acid Scaffolds

In recent years, there has been a significant surge in research focused on succinic acid and its derivatives, driven by a global trend towards sustainable and bio-based chemicals. researchintelo.comnih.gov Bio-based succinic acid, produced through the fermentation of renewable feedstocks, is seen as a green alternative to petroleum-derived chemicals. researchintelo.comnih.gov This has led to increased interest in its applications as a building block for biodegradable polymers, resins, and solvents. wikipedia.org

The succinamic acid scaffold, in particular, is being investigated for its potential in various applications. Research is ongoing to explore the synthesis and properties of novel N-arylsuccinamic acids with different substituents on the aryl ring. mdpi.com These studies aim to understand how structural modifications influence the compounds' biological and chemical characteristics. For instance, the introduction of different functional groups on the aromatic ring of N-aryl compounds has been shown to modulate their biological activities. mdpi.combohrium.com

Rationale and Significance of Academic Inquiry into this compound

The specific academic interest in this compound stems from its potential as a model compound for studying structure-activity relationships within the N-arylsuccinamic acid class. The methoxy group at the meta-position offers a unique electronic and steric profile compared to other substituted analogues. Understanding the influence of this specific substitution pattern can provide valuable insights for the rational design of new molecules with desired properties.

Furthermore, research into the synthesis and characterization of such compounds contributes to the fundamental knowledge of organic chemistry and materials science. researchgate.netchemicalbook.com

| Property | Value |

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.21 g/mol |

| CAS Number | 16141-44-9 |

Scope and Objectives of Comprehensive Research

Comprehensive research on this compound would typically encompass several key objectives:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound with high purity. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure.

Physicochemical Properties: Investigating properties such as solubility, melting point, and stability.

Structural Analysis: Determining the three-dimensional structure of the molecule, potentially through X-ray crystallography, to understand its conformational preferences.

Reactivity Studies: Exploring the chemical reactivity of the carboxylic acid and amide functional groups to synthesize new derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-9-4-2-3-8(7-9)12-10(13)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSAAWQLSTXCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304501 | |

| Record name | 4-(3-Methoxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16141-44-9 | |

| Record name | 4-[(3-Methoxyphenyl)amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16141-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 165987 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016141449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16141-44-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-Methoxyanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of N Arylsuccinamic Acids

Fundamental Amidation Reactions of Succinic Anhydride (B1165640) with Aniline (B41778) Derivatives

The reaction between succinic anhydride and aniline derivatives is the most direct route to N-arylsuccinamic acids. nih.govresearchgate.net This reaction is a type of nucleophilic acyl substitution where the amine acts as the nucleophile and the anhydride is the acylating agent. youtube.com

The formation of an N-arylsuccinamic acid begins with the nucleophilic attack of the nitrogen atom of the aniline derivative on one of the carbonyl carbons of succinic anhydride. youtube.com Succinic anhydride, a cyclic anhydride, possesses two electrophilic carbonyl centers. wikipedia.orgfiveable.me The lone pair of electrons on the amine's nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. youtube.com

This intermediate is unstable and rapidly undergoes a ring-opening process. The five-membered ring of the succinic anhydride breaks, and the electrons from the oxygen atom in the ring are displaced. This results in the formation of a carboxylate group at one end and an amide group at the other, yielding the final N-arylsuccinamic acid product. researchgate.netnih.gov The reaction is typically fast and can often be carried out at room temperature in a suitable solvent. researchgate.netresearchgate.net For instance, reacting an amine with succinic anhydride in a solvent like chloroform (B151607) or ethyl acetate (B1210297) readily produces the corresponding succinamic acid. researchgate.net

The general mechanism can be depicted as follows:

Nucleophilic Attack: The nitrogen of the aniline attacks a carbonyl carbon of succinic anhydride.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Ring-Opening: The anhydride ring opens to form a stable amic acid, which contains both a carboxylic acid and an amide functional group.

The kinetics of the amidation of succinic anhydride have been studied, revealing complex behavior. The initial phase of the reaction can be autocatalytic, after which the process is dominated by the amidation reaction, which typically follows second-order kinetics. researchgate.net The rate of the reaction is influenced by several factors, including the nucleophilicity of the amine, the solvent properties (polarity, basicity), and the temperature. researchgate.netanalis.com.my For example, electron-donating groups on the aniline ring increase its nucleophilicity and generally lead to a faster reaction rate compared to anilines with electron-withdrawing groups.

Thermodynamically, the ring-opening amidation of succinic anhydride is a favorable process. The reaction involves the breaking of a relatively strained five-membered anhydride ring and the formation of a more stable, open-chain amic acid. The hydrolysis of succinic anhydride, a similar ring-opening reaction, has a negative enthalpy change (ΔrH°) of approximately -46.86 kJ/mol, indicating an exothermic process. nist.gov A similar thermodynamic profile is expected for the amidation reaction, driving the equilibrium towards the product side.

Targeted Synthetic Routes for 4-(3-Methoxyanilino)-4-oxobutanoic Acid

The specific synthesis of this compound involves the direct reaction of 3-methoxyaniline with succinic anhydride.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. Solvents such as ethyl acetate, chloroform, and tetrahydrofuran (B95107) (THF) are commonly employed for this type of amidation. researchgate.netanalis.com.my Additive-free methods, such as stirring the reactants in ethyl acetate at room temperature, have been shown to selectively produce the monoacylation product in high yields. researchgate.net

The reaction temperature can also be adjusted to control the reaction rate and minimize side products. While many reactions proceed efficiently at room temperature, moderate heating can sometimes increase the yield. For instance, in related N-amidation reactions, temperatures around 60°C have been found to be optimal. analis.com.my

Below is a table summarizing the general effects of various parameters on the synthesis of N-arylsuccinamic acids, which can be applied to the target compound.

Table 1: Optimization of Reaction Conditions for N-Arylsuccinamic Acid Synthesis

| Parameter | Condition | Effect on Yield and Purity | Rationale |

|---|---|---|---|

| Solvent | Aprotic (e.g., THF, Ethyl Acetate, Chloroform) | Generally high yields and purity. researchgate.netanalis.com.my | Solubilizes reactants without interfering with the reaction. |

| Protic (e.g., Water, Alcohols) | Can lead to side products like esters or hydrolysis of the anhydride. wikipedia.org | Protic solvents can act as competing nucleophiles. | |

| Temperature | Room Temperature | Often sufficient for high conversion; minimizes degradation. researchgate.net | The reaction is typically fast and exothermic. |

| Elevated (e.g., 60-70°C) | Can increase reaction rate and yield, but may promote side reactions if too high. researchgate.netanalis.com.my | Provides activation energy for less reactive substrates. | |

| Stoichiometry | Equimolar (Aniline:Anhydride) | Generally effective for complete conversion of the limiting reagent. researchgate.net | Ensures efficient use of starting materials. |

| Concentration | Moderate (e.g., 0.1-0.5 M) | Favors the desired bimolecular reaction. | Very low concentrations can slow the reaction; very high may cause precipitation issues. |

While the reaction between succinic anhydride and anilines often proceeds efficiently without a catalyst, certain systems can enhance the reaction rate and yield, particularly with less reactive anilines. Lewis acids are known to catalyze acylation reactions by activating the carbonyl group of the anhydride, making it more electrophilic. For the related synthesis of N-arylsuccinimides, catalysts such as Nb2O5 have demonstrated high activity and water tolerance. researchgate.net Biogenic catalysts, like certain metal-doped calcium carbonates, have also been explored for direct amidation under solvent-free conditions, although their primary application has been in forming imides at higher temperatures. researchgate.net

For the synthesis of the amic acid specifically, the use of strong catalysts must be carefully managed to prevent the subsequent dehydration and cyclization to the corresponding succinimide (B58015). beilstein-archives.orgnih.gov Generally, for highly nucleophilic anilines like 3-methoxyaniline, catalysis is not required for the initial ring-opening amidation to form this compound.

Advanced Synthetic Approaches for N-Arylsuccinamic Acids

Beyond the classical approach, more advanced synthetic methodologies are continuously being developed for the synthesis of amides and related structures. While not always directly applied to simple N-arylsuccinamic acids, these methods represent the forefront of amide bond formation.

One such area is the use of solid-phase synthesis. For example, N-arylsuccinamic acids can be prepared and then reacted with a silica-bound dehydrating agent to form N-aryl succinimides, demonstrating the utility of solid-supported reagents in this chemical space. researchgate.net

Copper-catalyzed cross-coupling reactions, such as the Ullmann-Goldberg reaction, provide a route to N-aryl amides from aryl halides and amides, offering an alternative to the traditional nucleophilic substitution pathway. researchgate.net Another innovative approach is the Umpolung Amide Synthesis (UmAS), which reverses the polarity of the reactants. This method allows for the synthesis of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines, which is particularly useful for creating sterically hindered or α-chiral amides without racemization. nih.gov

Furthermore, enzyme-catalyzed reactions are emerging as powerful tools. For instance, engineered transketolase enzymes have been shown to catalyze the formation of N-aryl hydroxamic acids from nitrosoarenes, creating a C-N bond through a biocatalytic pathway. researchgate.net These advanced strategies highlight the ongoing evolution of synthetic chemistry, offering new possibilities for the efficient and selective synthesis of complex amide-containing molecules. adelaide.edu.auunito.it

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-arylsuccinamic acids |

| Succinic anhydride |

| Aniline |

| 3-Methoxyaniline |

| N-arylsuccinimides |

| Ethyl acetate |

| Chloroform |

| Tetrahydrofuran (THF) |

| Niobium(V) oxide (Nb2O5) |

| Calcium carbonate |

| N-aryl amides |

| N-aryl hydroxamic acids |

| α-fluoronitroalkanes |

| N-aryl hydroxylamines |

| Nitrosoarenes |

| Succinamic acid |

| Acetic acid |

| Acetic anhydride |

| p-Toluidine |

| N-phenyl succinimide |

| Hydroxylamine |

| Polyphosphate ester |

| Silica-bound benzoyl chloride |

| Aryl iodides |

| Azoxybenzene |

| Aryl nitroso compounds |

| Cinnamic acid |

| p-Anisidine |

Microwave-Assisted Synthesis Protocols for Accelerated Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation in the synthesis of N-arylsuccinamic acids and their derivatives has been shown to be highly effective. nih.govnih.gov

The synthesis of this compound can be efficiently achieved by reacting 3-methoxyaniline with succinic anhydride under microwave irradiation. This method is often performed in the absence of a solvent, which aligns with the principles of green chemistry by reducing waste. nih.govmdpi.com The microwave energy directly and efficiently heats the reaction mixture, providing the necessary activation energy for the nucleophilic attack of the amine on the anhydride. nih.gov

Key advantages of microwave-assisted synthesis include:

Rapid Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. nih.govredalyc.org

Higher Yields: The focused heating can minimize the formation of byproducts, leading to cleaner reactions and higher product yields. researchgate.net

Energy Efficiency: Microwaves directly heat the reactants, which is more energy-efficient than heating the entire reaction vessel. nih.gov

Solvent-Free Conditions: Many microwave-assisted reactions can be carried out without a solvent, reducing environmental impact. mdpi.com

A typical procedure involves mixing the aniline and succinic anhydride and subjecting the mixture to microwave irradiation for a short period. nih.govnih.gov The progress of the reaction can be monitored by techniques such as thin-layer chromatography. A study on the microwave-assisted synthesis of N-arylphthalamic acids, which are structurally similar to N-arylsuccinamic acids, demonstrated the formation of the desired products in excellent yields within 1-3 minutes. nih.gov Another protocol for synthesizing N-phenylsuccinimide from aniline and succinic anhydride using a domestic microwave oven reported reaction times of just four minutes. nih.gov

Solid-Phase Synthesis Strategies for N-Arylsuccinamic Acid Precursors

Solid-phase synthesis (SPS) is a powerful technique for the preparation of libraries of compounds, including peptides and other small molecules. mdpi.comnih.gov This methodology involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. peptide.com The key advantage of SPS is the ease of purification; excess reagents and byproducts are simply washed away, while the product remains bound to the resin. peptide.com

For the synthesis of N-arylsuccinamic acid precursors, a common strategy involves the use of a suitable resin, such as a Rink amide or Wang resin. mdpi.comunibo.it The general approach begins with the attachment of a protected amino acid or a linker to the resin. peptide.com In the context of N-arylsuccinamic acids, a succinic acid monoester could be attached to the resin, followed by reaction with an aniline derivative.

Table 1: Common Resins and Linkers in Solid-Phase Synthesis

| Resin/Linker | Description | Application |

|---|---|---|

| Merrifield Resin | Polystyrene cross-linked with divinylbenzene. | Widely used for Boc-strategy peptide synthesis. peptide.com |

| Wang Resin | A polystyrene-based resin with a p-alkoxybenzyl alcohol linker. | Suitable for Fmoc-strategy peptide synthesis, yielding a C-terminal carboxylic acid. mdpi.compeptide.com |

| Rink Amide Resin | A resin that allows for the synthesis of C-terminal amides. | Commonly used for the synthesis of peptide amides. mdpi.comunibo.it |

| PAM Resin | Phenylacetamidomethyl resin, offers better stability to trifluoroacetic acid than Merrifield resin. | Used in Boc-strategy synthesis to minimize peptide loss during deprotection. peptide.com |

A reported method for the solid-phase synthesis of N-aryl succinimides utilizes N-arylsuccinamic acids as intermediates. tandfonline.comresearchgate.net In this process, the N-arylsuccinamic acid is treated with a silica-bound dehydrating agent to facilitate cyclization to the succinimide. This demonstrates the feasibility of using solid-phase techniques to manipulate N-arylsuccinamic acid structures. Another approach involves using a base-labile linker, such as N-[9-(hydroxymethyl)-2-fluorenyl]succinamic acid (HMFS), which allows for the cleavage of the synthesized peptide segment from the solid support under mild basic conditions. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

Green chemistry is a design philosophy that aims to minimize or eliminate the use and generation of hazardous substances in chemical processes. sigmaaldrich.comsolubilityofthings.com The twelve principles of green chemistry provide a framework for developing more sustainable synthetic methods. sigmaaldrich.comacs.org

The synthesis of this compound can be made more sustainable by adhering to these principles:

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. solubilityofthings.com Solvent-free reactions, such as those often employed in microwave-assisted synthesis, are a prime example of this principle in action. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The reaction of an aniline with succinic anhydride is an addition reaction with 100% atom economy in theory.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be minimized or avoided. sigmaaldrich.com Water is considered a green solvent due to its low cost, safety, and environmental friendliness. researchgate.net Research has explored the use of water as a solvent for the synthesis of N-substituted succinimides. researchgate.net

Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. solubilityofthings.com Succinic acid can be produced through the fermentation of renewable resources like agricultural carbohydrates, making it a bio-based building block. researchgate.netnih.gov This offers a sustainable alternative to petroleum-based routes. nih.gov

Table 2: Application of Green Chemistry Principles to N-Arylsuccinamic Acid Synthesis

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention | Utilizing solvent-free reaction conditions. nih.govsolubilityofthings.com |

| Atom Economy | Addition reaction of aniline and succinic anhydride. acs.org |

| Safer Solvents | Using water as a reaction medium. researchgate.net |

| Renewable Feedstocks | Employing bio-derived succinic acid. researchgate.netnih.gov |

| Catalysis | Using catalytic reagents instead of stoichiometric ones. acs.org |

Enzymatic or Biocatalytic Synthesis Routes for Succinic Acid Derivatives

Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit high chemo-, regio-, and stereoselectivity. acs.org

For the synthesis of succinic acid derivatives, various enzymatic approaches are being explored. While a direct enzymatic synthesis of this compound is not widely reported, related biocatalytic transformations provide proof of concept.

One strategy involves the use of lyases. For instance, engineered C-N lyases have been used for the stereoselective synthesis of N-functionalized α-amino acids from fumaric acid and various amines. researchgate.net This demonstrates the potential for creating carbon-nitrogen bonds enzymatically.

Another avenue is the use of hydrolases, such as lipases or aminoacylases, for amide bond formation. nih.gov These enzymes can catalyze the reaction between a carboxylic acid (or its activated form) and an amine. The synthesis of N-acyl amino acids, a class of compounds similar to N-arylsuccinamic acids, has been achieved using this method. nih.gov

Control of Regioselectivity and Stereoselectivity in N-Arylsuccinamic Acid Formation

The formation of this compound from 3-methoxyaniline and succinic anhydride is a relatively straightforward reaction with a single possible regioisomer. The nucleophilic nitrogen of the aniline attacks one of the carbonyl carbons of the symmetric succinic anhydride.

However, in cases where an unsymmetrical anhydride is used, or if the aromatic amine has multiple reactive sites, the control of regioselectivity becomes a critical challenge. For instance, in palladium-catalyzed heteroannulation reactions, ligand control has been shown to be effective in directing the regioselectivity of the reaction. nih.gov

Stereoselectivity is not a factor in the formation of the achiral this compound. However, if a chiral anhydride or a chiral amine were used, or if subsequent reactions were performed on the succinamic acid backbone, the control of stereochemistry would become important. Enzymatic methods, as discussed previously, are particularly adept at controlling stereoselectivity, often producing a single enantiomer with high purity. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 4 3 Methoxyanilino 4 Oxobutanoic Acid

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular mass and elucidating the fragmentation patterns of organic compounds. For 4-(3-Methoxyanilino)-4-oxobutanoic acid, with a molecular weight of 223.23 g/mol , HRMS provides an exact mass measurement, which is crucial for confirming its elemental composition. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is a powerful technique for the detailed structural and conformational analysis of this compound in solution.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Assignment

¹H NMR and ¹³C NMR are fundamental one-dimensional techniques that provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the methoxyaniline ring, the protons of the butanoic acid backbone, the methoxy (B1213986) group protons, and the amide proton. The chemical shifts and coupling patterns of these protons provide information about their connectivity.

¹³C NMR: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the aliphatic carbons of the butanoic acid chain, and the methoxy carbon. The chemical shifts of these carbons are indicative of their electronic environment.

While specific spectral data for this compound is not available, data from structurally similar compounds can provide expected chemical shift ranges. rsc.orghmdb.cachemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 105 - 160 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Amide NH | 8.0 - 10.0 | - |

| Methylene (-CH₂-) | 2.5 - 3.0 | 30 - 40 |

| Carboxylic Acid OH | 10.0 - 12.0 | - |

| Amide Carbonyl (C=O) | - | ~170 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques provide more detailed information about the molecule's structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons. osti.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of different functional groups across the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the three-dimensional conformation of the molecule in solution.

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

Dynamic NMR (DNMR) studies can be employed to investigate the rotational barriers around specific bonds, such as the amide C-N bond. biomedres.us The presence of restricted rotation can lead to the observation of distinct signals for atoms that would otherwise be chemically equivalent. By varying the temperature, the rate of conformational exchange can be determined, providing valuable information about the molecule's flexibility and the energy barriers between different conformations.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in this compound. epa.govsigmaaldrich.com

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the amide, the O-H stretch of the carboxylic acid, the C=O stretches of the amide and carboxylic acid, the C-O stretch of the methoxy group, and the aromatic C-H and C=C stretches.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amide | N-H stretch | 3200-3400 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H | C-H stretch | 2850-2960 |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Amide | C=O stretch (Amide I) | 1630-1680 |

| Amide | N-H bend (Amide II) | 1510-1570 |

| Aromatic C=C | C=C stretch | 1450-1600 |

Chromatographic Methods for Purity Assessment and Quantitative Determination

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative determination in various matrices.

High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable for separating the compound from any impurities. nih.gov The purity can be determined by measuring the peak area of the main compound relative to the total peak area.

For quantitative analysis, a validated HPLC method with a suitable detector, such as a UV detector set at a wavelength where the compound exhibits strong absorbance, can be used. The concentration of the compound in a sample can be determined by comparing its peak area to a calibration curve constructed from standards of known concentration. Liquid chromatography-mass spectrometry (LC-MS) can also be employed for highly sensitive and selective quantitative analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purification of non-volatile and thermally labile compounds like this compound. The versatility of HPLC is enhanced by the availability of various detection modalities, each providing a different dimension of analytical information.

For a compound with the structural features of this compound—containing a chromophoric aromatic ring and an ionizable carboxylic acid group—reversed-phase HPLC (RP-HPLC) is the most common and effective separation mode. nih.govsielc.commdpi.com In RP-HPLC, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile or methanol. mdpi.comchemrevlett.com

Detection Modalities:

UV-Visible (UV-Vis) Detection: Due to the presence of the substituted benzene (B151609) ring, this compound is expected to exhibit strong absorbance in the UV region. A photodiode array (PDA) detector can be employed to acquire the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment. The maximum absorption wavelength (λmax) would be a key parameter for setting up a quantitative method. nih.govresearchgate.net

Fluorescence Detection: While not all aromatic compounds are naturally fluorescent, the specific electronic structure of the methoxyanilino moiety might confer some degree of fluorescence. If so, a fluorescence detector could offer higher sensitivity and selectivity compared to UV detection.

Evaporative Light Scattering Detection (ELSD): For compounds that lack a strong chromophore, ELSD can be a valuable tool. It detects any analyte that is less volatile than the mobile phase, making it a quasi-universal detector.

Charged Aerosol Detection (CAD): Similar to ELSD, CAD is another quasi-universal detection method that provides a response that is more uniform and independent of the chemical structure of the analyte compared to UV or ELSD.

A typical HPLC method for the analysis of this compound would involve a gradient elution to ensure good separation from any potential impurities. The method development would focus on optimizing parameters such as the mobile phase composition, pH, column temperature, and flow rate to achieve optimal resolution and peak shape. chemrevlett.com

Interactive Data Table: Expected HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the reversed-phase column. |

| Gradient | 10-90% B over 20 minutes | Ensures elution of the main compound and separation of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of this dimension. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | UV at ~254 nm or 280 nm | The aromatic ring is expected to have strong absorbance in this region. |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov However, this compound, with its polar carboxylic acid and secondary amine functional groups, is non-volatile and would likely decompose at the high temperatures used in a GC inlet. Therefore, chemical derivatization is a mandatory step to increase its volatility and thermal stability. nih.govjfda-online.comgcms.cz

Derivatization Strategy:

The most common derivatization strategy for compounds containing active hydrogens (as in -COOH and -NH-) is silylation . gcms.czchemcoplus.co.jp This process replaces the acidic protons with a nonpolar trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp

Reagents: Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thescipub.comresearchgate.net Often, a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reaction rate. thescipub.com The reaction involves heating the dried sample with the silylating reagent in an appropriate solvent. unina.it

The resulting derivatized molecule, now containing TMS ethers and esters, is significantly more volatile and can be readily analyzed by GC-MS. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte upon electron ionization. unina.it

Interactive Data Table: Expected GC-MS Parameters for Derivatized this compound

| Parameter | Typical Value/Condition | Rationale |

| Derivatization Reagent | BSTFA + 1% TMCS | A powerful silylating agent suitable for both carboxylic acids and amines. |

| Reaction Conditions | 70°C for 30 minutes | Ensures complete derivatization. |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A common, robust column for a wide range of derivatized compounds. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |

| Oven Program | 100°C (1 min), ramp to 280°C at 10°C/min | Provides good separation of the derivatized compound from by-products and impurities. |

| Carrier Gas | Helium at 1 mL/min | Inert carrier gas for GC. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |

| Mass Range | m/z 50-550 | Covers the expected mass range of the derivatized molecule and its fragments. |

Hyphenated Analytical Techniques for Comprehensive Molecular and Compositional Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples and the unambiguous identification of unknown compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.govthermofisher.com This technique is particularly well-suited for the analysis of this compound in complex matrices, such as in studies of its potential metabolites. nih.gov

The initial LC separation would be similar to that described in the HPLC section. The eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) is the most common ionization technique for this type of compound, as it is a soft ionization method that typically produces the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-.

In the tandem mass spectrometer (e.g., a triple quadrupole or a Q-TOF), the parent ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and is the gold standard for quantitative analysis in complex mixtures. nih.gov For structural elucidation and metabolite identification, high-resolution mass spectrometry (HRMS) coupled with tandem MS (e.g., LC-Q-TOF-MS) is invaluable for determining the elemental composition of parent and fragment ions. scripps.edulbl.gov

Interactive Data Table: Expected LC-MS/MS Parameters for this compound

| Parameter | Typical Value/Condition | Rationale |

| LC System | UHPLC for high resolution and speed | Provides better separation efficiency than conventional HPLC. |

| Ionization Source | Electrospray Ionization (ESI), positive and negative modes | ESI is suitable for polar compounds; running in both modes provides comprehensive information. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) | QqQ for targeted quantification (SRM/MRM), Q-TOF for high-resolution accurate mass measurements. |

| Parent Ion (Positive) | m/z 224.08 [M+H]+ | Expected protonated molecule of C11H13NO4. |

| Parent Ion (Negative) | m/z 222.07 [M-H]- | Expected deprotonated molecule of C11H13NO4. |

| Collision Energy | 10-40 eV (optimized) | Varied to induce characteristic fragmentation for structural confirmation. |

| Expected Fragments | Loss of H2O, CO, COOH; cleavage of the amide bond | Typical fragmentation pathways for this type of structure. |

Liquid Chromatography-Infrared (LC-IR) for Structural and Compositional Variations

Liquid Chromatography-Infrared (LC-IR) is a hyphenated technique that combines the separation capabilities of LC with the structural information provided by infrared spectroscopy. rjptonline.orgijarnd.com While less common than LC-MS, LC-IR can be a powerful tool for identifying and differentiating isomers and for characterizing the functional groups of unknown compounds or impurities. chromatographyonline.comijnrd.org

In modern LC-IR systems, the eluent from the LC is deposited onto a solid substrate, and the mobile phase is evaporated, leaving the analyte behind. The substrate is then moved through an infrared beam, and the IR spectrum of the analyte is recorded. This solvent-elimination approach overcomes the strong IR absorbance of many HPLC mobile phases. nih.govijarnd.com

For this compound, LC-IR would be particularly useful for:

Confirming Functional Groups: The IR spectrum would clearly show the characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the aromatic C-H and C=C stretches, as well as the ether C-O stretch. libretexts.orgopenstax.orglibretexts.orgorgchemboulder.comuobabylon.edu.iq

Distinguishing Isomers: Positional isomers of the methoxy group on the aniline (B41778) ring would likely exhibit subtle but distinct differences in their IR spectra, particularly in the "fingerprint" region (below 1500 cm-1).

Analyzing Impurities: If any impurities are separated by the LC, their IR spectra can be obtained, providing valuable clues to their structures.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 3300-2500 (broad) | Stretch |

| Amide N-H | ~3300 (sharp) | Stretch |

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H | 2960-2850 | Stretch |

| Carboxylic Acid C=O | 1760-1690 | Stretch |

| Amide C=O | 1680-1630 | Stretch |

| Aromatic C=C | 1600-1450 | Stretch |

| Ether C-O | 1275-1200 | Stretch |

Computational Chemistry and Theoretical Investigations of N Arylsuccinamic Acids

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape of a molecule is a critical determinant of its biological function. Conformational analysis of N-arylsuccinamic acids is performed to identify the most stable spatial arrangements. This is achieved by systematically rotating the molecule's flexible bonds and calculating the energy at each step to generate a potential energy surface (PES). nih.govresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical methods provide insight into static molecular properties, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations model the movements of atoms by applying classical mechanics, providing a dynamic picture of the molecule's conformational flexibility and its interactions with the surrounding environment, such as water. researchgate.nettum.de

For 4-(3-Methoxyanilino)-4-oxobutanoic acid, MD simulations in an explicit water solvent can reveal how the molecule tumbles and changes its shape in a physiological environment. nih.gov These simulations are crucial for understanding solute-solvent interactions, such as the formation of hydrogen bonds between the molecule's carboxylic acid and amide groups and the surrounding water molecules. researchgate.netmdpi.com This information provides a more realistic model of the molecule's behavior prior to reaching its biological target.

Molecular Docking Studies for Prediction of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred binding mode of a small molecule (a ligand) within the active site of a larger molecule, typically a protein receptor. researchgate.net This method is essential in drug discovery for screening potential drug candidates and for understanding the molecular basis of their activity. nih.govnih.gov

In the study of N-arylsuccinamic acids, which are recognized as intermediates for synthesizing kinase inhibitors, molecular docking can be used to predict how a compound like this compound might bind to the active site of a target kinase. The docking algorithm samples various orientations and conformations of the ligand within the binding pocket and scores them based on binding affinity. These studies can identify crucial interactions, such as hydrogen bonds between the ligand's carboxylate or amide groups and amino acid residues, as well as hydrophobic interactions involving the phenyl ring. rsc.orgnih.gov

| Parameter | Illustrative Finding | Description |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase | A plausible target for N-arylsuccinamic acid derivatives. |

| Binding Affinity (kcal/mol) | -7.8 | An estimated free energy of binding; more negative values indicate stronger binding. |

| Key Interacting Residues | Met793, Lys745, Asp855 | Specific amino acids in the active site that form interactions with the ligand. |

| Types of Interactions | Hydrogen Bonds, Pi-Alkyl, van der Waals | The primary non-covalent forces stabilizing the ligand-protein complex. |

Note: This table presents a hypothetical but plausible docking result for this compound against a relevant biological target to illustrate the output of such a study.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Succinamic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized derivatives. For succinamic acid derivatives, a QSAR model might reveal that electron-withdrawing groups on the aryl ring enhance inhibitory activity against a particular enzyme. researchgate.net

Pharmacophore modeling is a complementary technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific target. periodikos.com.br A pharmacophore model for a series of active N-arylsuccinamic acid derivatives might consist of features like a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic aromatic ring, and their relative spatial positions. nih.gov This model serves as a 3D query for virtual screening of large chemical databases to find new and structurally diverse compounds that match the pharmacophore and are therefore likely to be active. youtube.com

Chemical Reactivity and Derivatization Strategies of 4 3 Methoxyanilino 4 Oxobutanoic Acid

Acid-Base Properties and pKa Determination of the Carboxylic Acid Moiety

The carboxylic acid group is the primary determinant of the acidic nature of 4-(3-Methoxyanilino)-4-oxobutanoic acid. In an aqueous solution, the carboxylic acid can donate a proton (H+) to form a carboxylate anion. The acidity of this group, quantified by its pKa value, is influenced by the electronic effects of the molecule's other functional groups.

The Arrhenius theory defines an acid as a substance that increases the concentration of H+ ions in a solution, while the Brønsted-Lowry theory provides a broader definition of an acid as a proton donor. libretexts.orglumenlearning.com The carboxylic acid moiety of this compound acts as a Brønsted-Lowry acid. The strength of a carboxylic acid is influenced by the polarity of the O-H bond and the stability of the resulting conjugate base. youtube.com

Table 1: General Factors Influencing Carboxylic Acid Acidity

| Factor | Effect on Acidity | Rationale |

| Electron-withdrawing groups | Increases acidity | Stabilize the carboxylate anion through inductive effects. |

| Electron-donating groups | Decreases acidity | Destabilize the carboxylate anion. |

| Resonance | Increases acidity | Delocalizes the negative charge of the carboxylate anion, increasing its stability. youtube.com |

| Polarity of the O-H bond | Increases acidity | A more polar bond facilitates proton donation. youtube.com |

Intramolecular Cyclization Reactions to Form N-Arylsuccinimides

A key chemical transformation of this compound is its ability to undergo intramolecular cyclization to form N-(3-methoxyphenyl)succinimide. This reaction involves the formation of a five-membered imide ring through the elimination of a water molecule.

Mechanistic Investigations of Cyclodehydration Pathways

The intramolecular cyclization of N-arylsuccinamic acids, such as this compound, proceeds via a cyclodehydration mechanism. While the specific mechanism for this compound is not detailed in the provided results, a plausible pathway involves the protonation of the carboxylic acid group, followed by nucleophilic attack by the amide nitrogen. Subsequent dehydration leads to the formation of the succinimide (B58015) ring. researchgate.netresearchgate.net This reaction can often be facilitated by heat or the use of dehydrating agents. researchgate.net Studies on similar compounds have shown that this cyclization can occur under various conditions, including in hot water, which acts as an environmentally benign solvent. researchgate.netresearchgate.net

Influence of Substituents on Cyclization Efficiency and Selectivity

Research on the cyclization of other N-arylsuccinamic acids has shown that the reaction yields can vary depending on the electronic nature of the substituents. researchgate.net For instance, N-aryl substituted succinimides have been prepared in high yields from succinic acid and primary amines in hot water. researchgate.net The study of substituent effects is crucial for optimizing the synthesis of N-arylsuccinimide derivatives with desired properties. scilit.com

Hydrolysis and Stability of the Amide Bond in Aqueous and Biological Media

The amide bond in this compound is susceptible to hydrolysis, which involves the cleavage of the bond to yield succinic acid and 3-methoxyaniline. The stability of this bond is a critical factor in determining the compound's shelf-life and its metabolic fate in biological systems.

Hydrolysis can be catalyzed by acids or bases. In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The stability of the amide bond is influenced by steric and electronic factors. The presence of the methoxy (B1213986) group on the aromatic ring can modulate the electron density at the amide linkage, thereby affecting its susceptibility to hydrolysis.

Strategic Functionalization of the Carboxylic Acid and Aromatic Ring

The carboxylic acid and the aromatic ring of this compound offer multiple sites for strategic functionalization to create a diverse range of derivatives.

The carboxylic acid group can be converted into various functional groups, such as esters, amides, and acid halides. These transformations can alter the compound's solubility, reactivity, and biological activity. For example, esterification can increase lipophilicity, while conversion to an amide can introduce new hydrogen bonding capabilities.

The aromatic ring can undergo electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. This allows for the introduction of various substituents, such as halogens, nitro groups, and alkyl groups, onto the aromatic ring. These modifications can significantly impact the molecule's electronic properties and its interactions with biological targets. For instance, the introduction of iodine to aromatic carboxylic acids can be achieved using reagents like N-iodosuccinimide (NIS). researchgate.net

Derivatization Strategies for Modulating Biological Properties (e.g., Metabolic Stability, Lipophilicity)

Derivatization of this compound is a key strategy for optimizing its pharmacokinetic and pharmacodynamic properties. By modifying its structure, it is possible to enhance its metabolic stability, modulate its lipophilicity, and improve its target-binding affinity.

Table 2: Derivatization Strategies and Their Effects on Biological Properties

| Derivatization Strategy | Potential Effect on Biological Properties |

| Esterification of the carboxylic acid | Increased lipophilicity, potential for prodrug design. |

| Amidation of the carboxylic acid | Introduction of new hydrogen bond donors/acceptors, altered solubility. |

| Halogenation of the aromatic ring | Increased lipophilicity, potential for improved binding affinity through halogen bonding. |

| Introduction of bulky groups | Increased metabolic stability by sterically hindering metabolic enzymes. |

| Bioisosteric replacement | Replacement of a functional group with another that has similar physical or chemical properties to improve potency or reduce toxicity. |

For example, increasing lipophilicity through derivatization can enhance membrane permeability and oral absorption. Conversely, introducing polar groups can increase aqueous solubility. Modifying the molecule to block sites of metabolism can increase its half-life in the body. These strategies are integral to the process of drug discovery and development, allowing for the fine-tuning of a lead compound to achieve the desired therapeutic profile.

Exploration of Novel Organic Transformations and Reaction Pathways

The unique structural features of this compound, namely the presence of a reactive carboxylic acid, a secondary amide linkage, and an electron-rich aromatic ring, make it a versatile substrate for a variety of organic transformations. Research in this area focuses on leveraging these functionalities to construct more complex molecular architectures, particularly heterocyclic scaffolds of medicinal and material science interest. Explored pathways include intramolecular cyclizations and derivatizations that pave the way for novel compound libraries.

One of the most direct and well-established transformations of this compound is its intramolecular cyclodehydration to form the corresponding N-substituted succinimide. This reaction is typically achieved by heating the amic acid, often in the presence of a dehydrating agent like acetic anhydride (B1165640) or by using milder reagents such as polyphosphate ester (PPE). researchgate.netbeilstein-archives.orgmdpi.com The formation of N-(3-methoxyphenyl)succinimide from this compound is a critical step, as the resulting succinimide is a key intermediate for further derivatization.

A novel and noteworthy derivatization strategy involves the reaction of N-substituted succinimides with hydroxylamine. researchgate.netbeilstein-archives.orgmdpi.com This reaction proceeds via the opening of the imide ring to furnish N-hydroxybutaneamide derivatives. beilstein-archives.orgmdpi.com This transformation is significant as it introduces a hydroxamic acid moiety, a functional group known for its metal-chelating properties and prevalence in various biologically active molecules, including histone deacetylase (HDAC) inhibitors. While this reaction has been demonstrated for a range of N-substituted succinimides, its application to N-(3-methoxyphenyl)succinimide represents a promising pathway to novel derivatives of this compound.

The following table outlines this two-step transformation, starting from the parent compound.

| Starting Material | Reagent(s) | Intermediate/Product | Transformation Type | Potential Significance |

| This compound | Heat or Dehydrating Agent (e.g., Acetic Anhydride, PPE) | N-(3-methoxyphenyl)succinimide | Intramolecular Cyclodehydration | Formation of a key reactive intermediate. |

| N-(3-methoxyphenyl)succinimide | Hydroxylamine (NH₂OH) | 4-(Hydroxyamino)-N-(3-methoxyphenyl)-4-oxobutanamide | Imide Ring Opening / Hydroxamic Acid Formation | Access to novel derivatives with potential biological activity. |

Beyond established reactions, the structure of this compound suggests its potential as a precursor for more complex heterocyclic systems through various classical and modern organic reactions. The electron-donating nature of the methoxy group activates the aromatic ring for electrophilic substitution, a key step in many cyclization reactions.

Plausible, though not yet specifically documented, novel transformations include:

Bischler-Napieralski-type Cyclization: Following reduction of the carboxylic acid to an alcohol and subsequent conversion to a phenylethylamine derivative, this reaction could be employed to synthesize tetrahydroisoquinoline scaffolds. The methoxy group would direct the cyclization to the ortho or para position.

Pictet-Spengler-type Reaction: Similar to the Bischler-Napieralski approach, conversion of the carboxylic acid to a suitable aldehyde or ketone functionality on a side chain attached to the aniline (B41778) nitrogen could enable the synthesis of β-carboline or related heterocyclic systems.

Fischer Indole (B1671886) Synthesis-type Transformation: While not a direct application, derivatization of the amide nitrogen or the carboxylic acid could lead to a precursor suitable for an acid-catalyzed intramolecular cyclization to form indole or indolone derivatives.

Biological and Pharmacological Research Applications of N Arylsuccinamic Acids

In Vitro Metabolic Stability Assessment

The evaluation of a compound's metabolic stability is a critical step in early drug discovery. These assessments predict how quickly a compound might be broken down by metabolic enzymes, which in turn influences its half-life and oral bioavailability in the body. The liver is the primary site of drug metabolism.

Identification and Characterization of Primary Metabolites using LC-MS/MS

Identifying the primary metabolites of a drug candidate is crucial for understanding its metabolic pathways and for identifying any potentially active or toxic metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for this purpose. nih.gov Following incubation with liver microsomes or other metabolic systems, the samples are analyzed by LC-MS/MS to detect and structurally characterize the metabolites formed.

This analysis provides insights into the "soft spots" of the molecule, which are the sites most susceptible to metabolic reactions such as hydroxylation, demethylation, or hydrolysis. For example, in the metabolism of a compound, benzylic hydroxylation and O-demethylation were identified as the major metabolic pathways. This information can guide medicinal chemists in modifying the compound's structure to improve its metabolic stability.

Cytochrome P450 (CYP) Enzyme Inhibition Studies

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes by a co-administered drug can lead to drug-drug interactions, potentially causing adverse effects due to increased plasma concentrations of the affected drug. Therefore, it is essential to evaluate the inhibitory potential of a new chemical entity against major CYP isoforms.

Time-Dependent Inhibition Mechanisms and Irreversible Binding

There is currently no available information in the scientific literature regarding whether 4-(3-Methoxyanilino)-4-oxobutanoic acid acts as a time-dependent inhibitor of any enzyme system, including the cytochrome P450 (CYP450) family. Studies detailing its potential for irreversible binding to biological targets are also absent from the public record.

Enzyme Inhibition Kinetics and Mechanistic Studies Beyond CYP450

Detailed investigations into the enzyme inhibition kinetics of this compound are not found in the available literature. Consequently, there is no data on its potential to modulate the activity of enzymes beyond the CYP450 system, such as those involved in the tricarboxylic acid (TCA) cycle or other critical metabolic pathways.

In Vitro Cellular Interaction and Uptake Investigations

Comprehensive studies on the interaction of this compound with cells in vitro are not publicly documented. This includes a lack of information on the following:

Structure-Activity Relationship (SAR) Studies for Biological Effects

While the broader class of N-arylsuccinamic acids may have been subject to structure-activity relationship (SAR) studies, specific SAR analyses detailing how the structural features of this compound relate to any biological effects are not available in the public domain.

Impact of the 3-Methoxy Substituent on Pharmacological Profiles

The nature and position of substituents on the anilino ring of N-arylsuccinamic acids are critical determinants of their pharmacological activity. The 3-methoxy group in this compound places an electron-donating substituent at the meta position of the phenyl ring, which significantly influences the molecule's electronic properties, lipophilicity, and steric profile.

Research into the structure-activity relationships of related compounds has shown that the substituent's position is a key factor in biological efficacy. For example, in studies on N-arylpiperazine derivatives, which also feature a substituted aryl ring, 3-alkoxy derivatives demonstrated greater activity against certain mycobacterial strains compared to their 2- or 4-alkoxy positional isomers. mdpi.com This suggests that the meta-positioning of the methoxy (B1213986) group can be favorable for specific biological interactions. The electronic effect of the methoxy group, as described by its Hammett constant (σ), is different at the meta position (σm = +0.12) compared to the para position (σp = -0.27), indicating it is electron-withdrawing by induction at the meta position but electron-donating by resonance at the para position. This electronic differentiation can lead to altered binding affinities and reaction kinetics at the target site.

In a comparative context, studies on the 4-methoxy analogue, 4-(4-Methoxyanilino)-4-oxobutanoic acid, have indicated that para-substituted derivatives can exhibit two to three times higher antimicrobial activity than their meta-counterparts in certain assays. This highlights that while the 3-methoxy group imparts specific properties, the optimal substituent position for a given pharmacological effect can vary, underscoring the nuanced role of regio-isomerism in drug design.

Table 1: Comparison of Substituent Effects in Related Aryl Compounds

| Compound Class | Substituent Position | Observed Impact on Activity | Reference |

|---|---|---|---|

| N-Arylsuccinamic Acid Analogues | para vs. meta | para-substituted derivatives showed 2–3× higher antimicrobial activity than meta analogs in disk diffusion assays. |

Role of the Succinamic Acid Backbone in Molecular Recognition

The succinamic acid backbone is a fundamental component responsible for the molecule's interaction with biological systems. This backbone consists of a flexible four-carbon chain terminating in a carboxylic acid and containing an amide group. This structure provides key features for molecular recognition, primarily through hydrogen bonding and conformational adaptability.

Crystallographic studies of N-arylsuccinamic acids reveal that the amide (–CONH–) and carboxylic acid (–COOH) groups are pivotal in forming intermolecular hydrogen bonds. nih.govresearchgate.net The amide N-H group and the carboxylic acid O-H group act as hydrogen bond donors, while the amide and carboxyl C=O oxygens act as acceptors. These interactions allow the molecules to self-assemble into higher-order structures, such as infinite chains or centrosymmetric dimers, in the solid state. nih.govresearchgate.net This inherent ability to form multiple, directed hydrogen bonds is a strong indicator of its potential to interact with amino acid residues—such as arginine, lysine, aspartate, and glutamate—in the binding pockets of enzymes and receptors.

The conformation of the succinamic acid backbone is also a key determinant of its biological function. The molecule is not rigid; the torsion angles between the amide and acid groups can vary. In different crystalline environments, the conformation between the amide oxygen and the carbonyl oxygen of the acid can range from syn to anti. researchgate.net This conformational flexibility allows the molecule to adapt its shape to fit various binding sites, which can be an advantageous property in drug discovery. The succinic acid moiety itself is a key intermediate in the cellular tricarboxylic acid (TCA) cycle, making it a biochemically relevant scaffold. nih.gov

Table 2: Hydrogen Bonding Capabilities of the Succinamic Acid Moiety

| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interacting Residues | Reference |

|---|---|---|---|

| Amide (–CONH–) | N-H (Donor), C=O (Acceptor) | Asp, Glu, Ser, Thr, Asn, Gln | nih.govresearchgate.net |

Comparative Analysis with Structurally Related N-Arylsuccinimides and Other Amic Acid Derivatives

The biological profile of this compound can be further understood by comparing it with its cyclized analogue, N-(3-methoxyphenyl)succinimide, and other related amic acids. Amic acids are known to be precursors in the synthesis of their corresponding cyclic imides, often through a simple dehydration reaction. researchgate.netresearchgate.net

Studies comparing the biological activities of amic acids and their cyclic imide derivatives have yielded varied results depending on the biological target. For instance, in one study, a series of amic acids and their corresponding cyclic imides were synthesized and tested for antibacterial and antioxidant activity. researchgate.netresearchgate.net The results showed that both classes of compounds could exhibit biological effects, with the specific activity levels being compound-dependent. In some cases, the amic acid form may be more active due to the specific interactions of the carboxylic acid group, while in others, the rigidity and lipophilicity of the imide might be favored.

When compared to other amic acid derivatives, such as those derived from different anhydrides (e.g., maleic, phthalic), the length and rigidity of the dicarboxylic acid backbone become important variables. researchgate.netuomustansiriyah.edu.iq A succinamic acid provides a four-carbon, flexible linker, whereas a phthalamic acid would introduce a rigid aromatic scaffold. These changes directly influence the distance and spatial orientation between the pharmacophoric anilino ring and the terminal acid group, which is a critical parameter for fitting into a specific receptor or enzyme active site.

Table 3: Structural and Functional Comparison of Related Compounds

| Compound Type | Key Structural Feature | Primary Differences from N-Arylsuccinamic Acid | Reference |

|---|---|---|---|

| N-Arylsuccinimide | Five-membered imide ring | More rigid, lacks free carboxylic acid group, less polar. | researchgate.netresearchgate.net |

| N-Arylphthalamic Acid | Phthalic acid backbone | Carboxylic acid attached to a rigid phenyl ring instead of a flexible alkyl chain. | researchgate.net |

Future Research Directions and Translational Perspectives for 4 3 Methoxyanilino 4 Oxobutanoic Acid

Development of Novel and Environmentally Benign Synthetic Methodologies

Future research would likely focus on developing high-yield, stereoselective synthetic routes that are both cost-effective and environmentally friendly. This could involve exploring green chemistry principles, such as the use of non-toxic solvents and reagents, and catalytic methods to improve efficiency and reduce waste.

Integration of Advanced Analytical Techniques for Real-Time Mechanistic Studies

To understand how this compound might interact on a molecular level, advanced analytical techniques would be essential. In-situ spectroscopic methods, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR), could provide real-time insights into reaction kinetics and intermediate formation during its synthesis or biological interactions.

Exploration of Undiscovered Biological Targets and Signaling Pathways

A crucial area of investigation would be the identification of its biological targets. High-throughput screening and computational modeling could be employed to predict and validate interactions with enzymes, receptors, or other proteins, thereby elucidating the signaling pathways it may modulate.

Potential Applications in Prodrug Design and Targeted Drug Delivery Systems

The structure of 4-(3-Methoxyanilino)-4-oxobutanoic acid, featuring both a carboxylic acid and an amide linkage, presents opportunities for its use as a scaffold in prodrug design. sigmaaldrich.com Modifications to enhance solubility, stability, or tissue-specific activation could be explored to improve pharmacokinetic and pharmacodynamic profiles.

Contribution to Mechanism-Based Drug Discovery and Development Paradigms

If a specific biological activity is identified, this compound could contribute to mechanism-based drug discovery. By understanding its precise mode of action, more potent and selective analogs could be designed, leading to the development of novel therapeutic agents.

Interdisciplinary Research Synergies with Materials Science and Biotechnology

The functional groups present in this compound could be leveraged in materials science for the development of novel polymers or functionalized surfaces. In biotechnology, it could be investigated for its potential as a molecular probe or for its effects on cellular processes in bioassays.

Until dedicated research on this compound is published, a detailed and scientifically rigorous article that adheres to the requested scope remains beyond reach. The scientific community awaits foundational studies to unlock the potential of this specific chemical entity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Methoxyanilino)-4-oxobutanoic acid, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution between 3-methoxyaniline and succinic anhydride. Key steps include:

- Reflux conditions : Use anhydrous solvents (e.g., tetrahydrofuran) under inert atmosphere to minimize hydrolysis of the anhydride .

- Catalysts : Employ triethylamine to deprotonate the aniline, enhancing nucleophilicity .

- Microwave-assisted synthesis : For improved yield and reduced reaction time (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .

Q. How should researchers characterize the structural and functional properties of this compound?

- Key Techniques :

- Spectroscopy :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ ~3.8 ppm) and the carbonyl (C=O) signals (δ ~170-175 ppm) .

- FT-IR : Confirm amide formation (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ion (m/z 222.08 for C₁₁H₁₁NO₄) .

- Crystallography : X-ray diffraction (if crystals form) to resolve bond angles and packing behavior (e.g., triclinic system with space group P1) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- In vitro screening :

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cell viability : MTT assay on cancer cell lines (e.g., HeLa) to assess cytotoxicity (dose range: 1–100 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Strategy :

- Analog synthesis : Replace the methoxy group with electron-withdrawing (e.g., -NO₂) or donating (-OH) substituents to modulate electronic effects .

- Backbone modification : Substitute the butanoic acid chain with shorter (propanoic) or branched analogs to assess steric impacts .

- Evaluation : Compare bioactivity (e.g., IC₅₀ shifts in kinase assays) and logP values (via HPLC) to correlate hydrophobicity with potency .

Q. What experimental approaches resolve contradictions in spectral or bioactivity data?

- Case Example : Discrepancies in NMR signals may arise from tautomerism or impurities. Solutions include:

- Multi-technique validation : Cross-check with 2D NMR (COSY, HSQC) and high-resolution MS .

- Batch reproducibility : Repeat synthesis under controlled conditions (e.g., strict anhydrous protocols) .

- Bioactivity conflicts : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement .

Q. How can advanced analytical methods improve quantification in complex matrices?

- LC-MS/MS optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.